molecular formula C6H8O2 B1236164 3-Hexene-2,5-dione, (3Z)- CAS No. 17559-81-8

3-Hexene-2,5-dione, (3Z)-

Cat. No.: B1236164
CAS No.: 17559-81-8
M. Wt: 112.13 g/mol
InChI Key: OTSKZNVDZOOHRX-ARJAWSKDSA-N
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Description

Cis-3-Hexene-2,5-dione: is an organic compound with the molecular formula C6H8O2. It is a type of diketone, characterized by the presence of two carbonyl groups (C=O) in its structure. This compound is notable for its geometric isomerism, specifically the cis configuration, where the substituents are on the same side of the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cis-3-Hexene-2,5-dione can be synthesized through various methods. One common approach involves the hydroboration of 3-hexyne followed by protonolysis. This method ensures the formation of the cis configuration of the compound .

Industrial Production Methods: In industrial settings, the production of 3-Hexene-2,5-dione, (3Z)- often involves multi-step synthesis processes. These processes may include the reduction of alkynes to alkenes, followed by specific oxidation reactions to introduce the diketone functionality .

Chemical Reactions Analysis

Types of Reactions: Cis-3-Hexene-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides and diols.

    Reduction: Reduction reactions can convert the diketone groups into alcohols.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by different atoms or groups.

Common Reagents and Conditions:

Major Products Formed:

    Epoxides: Formed through epoxidation reactions.

    Diols: Formed through hydroxylation reactions.

    Alcohols: Formed through reduction reactions.

Scientific Research Applications

Cis-3-Hexene-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Hexene-2,5-dione, (3Z)- exerts its effects involves its reactivity with various molecular targets. The compound’s carbonyl groups can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is crucial in its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Cis-3-Hexene-2,5-dione is unique due to its specific geometric configuration, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in various chemical and industrial applications .

Properties

IUPAC Name

(Z)-hex-3-ene-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-5(7)3-4-6(2)8/h3-4H,1-2H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSKZNVDZOOHRX-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C\C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17559-81-8, 4436-75-3
Record name 3-Hexene-2,5-dione, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017559818
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Record name 1,2-Diacetylethylene
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Record name 1,2-Diacetylethylene
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Record name 3-Hexene-2,5-dione
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Record name 3-Hexene-2,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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